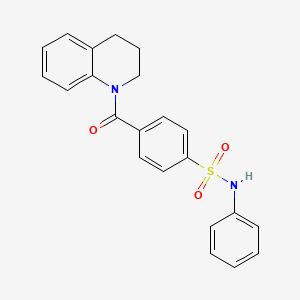![molecular formula C15H20N2O3 B7547540 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. This compound is widely used in scientific research for its ability to selectively bind to a specific site on the GABA-A receptor, which is a neurotransmitter receptor in the brain.
Mecanismo De Acción
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 selectively binds to the benzodiazepine site on the GABA-A receptor, which enhances the activity of the receptor. This leads to an increase in the inhibitory effects of GABA, which is the primary inhibitory neurotransmitter in the brain. The enhanced activity of the GABA-A receptor leads to a decrease in neuronal excitability, which is thought to underlie the anxiolytic and sedative effects of benzodiazepines.
Biochemical and Physiological Effects
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 has been shown to have anxiolytic and sedative effects in animal models. These effects are thought to be mediated by the enhanced activity of the GABA-A receptor. 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 has also been shown to have anticonvulsant effects in animal models, which is consistent with the role of the GABA-A receptor in regulating neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 is a useful tool for studying the GABA-A receptor, as it selectively binds to the benzodiazepine site and modulates the activity of the receptor. However, 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 has some limitations in lab experiments. For example, it has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to study its effects over a prolonged period of time. Additionally, 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 has a low affinity for the benzodiazepine site compared to other benzodiazepines, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513. One area of interest is the development of more potent and selective benzodiazepine site ligands for studying the GABA-A receptor. Another area of interest is the use of 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 in combination with other compounds to study the effects of multiple ligands on the GABA-A receptor. Additionally, there is interest in studying the effects of 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 on other neurotransmitter systems, such as the glutamate system, which is involved in learning and memory.
Métodos De Síntesis
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 can be synthesized via a multi-step process starting from 4-methoxybenzoyl chloride and 1,4-diazepan-1-amine. The first step involves the reaction of 4-methoxybenzoyl chloride with sodium azide to form 4-azido-4'-methoxybenzophenone. The second step involves the reaction of 4-azido-4'-methoxybenzophenone with 1,4-diazepan-1-amine in the presence of triphenylphosphine and diethyl azodicarboxylate to form 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513.
Aplicaciones Científicas De Investigación
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 is widely used in scientific research to study the GABA-A receptor. This compound is used as a tool to selectively bind to a specific site on the receptor, known as the benzodiazepine site, which modulates the activity of the receptor. 1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone 15-4513 is used to study the effects of benzodiazepine site ligands on the GABA-A receptor, which is involved in a variety of neurological processes, including anxiety, sleep, and memory.
Propiedades
IUPAC Name |
1-[4-(4-methoxybenzoyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)16-8-3-9-17(11-10-16)15(19)13-4-6-14(20-2)7-5-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLIETPASHCQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2,4-benzotriazine-3-carboxamide](/img/structure/B7547463.png)

![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)



![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)
![N-[[1-(3-chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7547534.png)

![8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7547562.png)